Physicochemical Properties of (R)-2-(1-aminoethyl)benzonitrile Hydrochloride
Physicochemical Properties of (R)-2-(1-aminoethyl)benzonitrile Hydrochloride
The following technical guide details the physicochemical properties, characterization protocols, and handling requirements for (R)-2-(1-aminoethyl)benzonitrile hydrochloride , a critical chiral intermediate in the synthesis of isoindolinone-based pharmacophores and other bioactive scaffolds.
Executive Summary & Compound Identity
(R)-2-(1-aminoethyl)benzonitrile hydrochloride is a chiral benzylamine derivative characterized by an ortho-cyano group and a stereogenic center at the benzylic position. It serves as a high-value building block for asymmetric synthesis, particularly in the construction of isoindolinone rings found in antipsychotics, anticancer agents, and kinase inhibitors.
Unlike its para-substituted counterparts, the ortho-substitution pattern introduces significant steric strain and electronic effects (inductive withdrawal by -CN), influencing its solubility, pKa, and crystallization behavior.
Chemical Identity Table
| Property | Description / Value |
| Chemical Name | (R)-2-(1-aminoethyl)benzonitrile hydrochloride |
| Synonyms | (R)-1-(2-cyanophenyl)ethylamine HCl; (R)- |
| CAS Number | Note: CAS 1391355-85-3 refers to the (S)-isomer.[1] The (R)-isomer is the enantiomer. |
| Molecular Formula | |
| Molecular Weight | 182.65 g/mol (Salt); 146.19 g/mol (Base) |
| Chiral Center | One (R-configuration at benzylic carbon) |
| SMILES (Salt) | CC1=CC=CC=C1C#N.Cl |
| Appearance | White to off-white crystalline solid |
Physicochemical Profile
Solid-State Properties
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Melting Point: High melting solid, typically >200°C with decomposition.[2] Ortho-substituted benzylamine salts often exhibit lower lattice energies than para-isomers due to packing disruption but remain thermally robust until decomposition.
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Crystallinity: Forms stable monoclinic or orthorhombic lattices. The hydrochloride salt facilitates purification via recrystallization (typically from EtOH/Et2O or iPrOH).
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Hygroscopicity: Moderate to High. The ionic chloride lattice paired with the primary amine makes the solid susceptible to moisture uptake. Handling in a low-humidity environment (<40% RH) is critical to prevent deliquescence.
Solution Properties
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Solubility:
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Water: High (>50 mg/mL).
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Methanol/Ethanol: Soluble.[3]
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DMSO: Soluble.
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Dichloromethane/Hexanes: Insoluble.
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Acidity (pKa): The conjugate acid (ammonium) pKa is estimated at 8.5 – 9.0 . The ortho-cyano group exerts a strong electron-withdrawing effect (-I), lowering the pKa compared to unsubstituted benzylamine (~9.3), making the free base less basic and the salt slightly more acidic.
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LogP (Free Base): Calculated ~1.99.
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LogD (pH 7.4): < 0 (Highly hydrophilic due to ionization).
Detailed Characterization Protocols
As specific batch data can vary, the following Self-Validating Systems are recommended to establish the integrity of your material.
Chiral Purity Determination (HPLC)
Quantifying enantiomeric excess (ee) is the most critical quality attribute.
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Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).
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Mobile Phase: Hexane : Isopropanol : Diethylamine (90:10:0.1).
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Note: The amine modifier (DEA or TEA) is mandatory to suppress tailing of the primary amine.
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Detection: UV @ 220 nm (Nitrile absorbance) and 254 nm.
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Target: >98% ee.
Optical Rotation
Specific rotation
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Solvent: Methanol or Ethanol (concentration 1.0 g/100mL).
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Temperature: 20°C.
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Expectation: The (R)-enantiomer will exhibit a rotation opposite to the (S)-isomer (approx magnitude 10-20°, solvent dependent).
1H-NMR Validation
Key diagnostic signals for structure verification (DMSO-d6):
- 1.5 ppm (d, 3H): Methyl doublet (benzylic).
- 4.6 ppm (q, 1H): Benzylic methine proton.
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8.5-9.0 ppm (br s, 3H): Ammonium protons (
). - 7.4-7.8 ppm (m, 4H): Aromatic protons (ortho-substitution pattern).
Synthesis & Resolution Workflow
The (R)-isomer is typically accessed via two primary routes: asymmetric reduction of the ketone or classical resolution of the racemate. The following diagram illustrates the Resolution Workflow, which is common in early-phase development.
Figure 1: Classical resolution workflow for isolating the (R)-enantiomer from racemic starting material.
Handling, Stability & Safety
Stability Profile
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Thermal: Stable up to melting point. Avoid prolonged exposure to temperatures >40°C during storage to prevent slow degradation.
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Hydrolytic: The nitrile group is susceptible to hydrolysis (to amide/acid) under strong acidic or basic conditions at elevated temperatures. The hydrochloride salt itself is stable in solid form.
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Stereochemical: The benzylic chiral center is generally configurationally stable. However, avoid strong bases at high temperatures which could promote racemization via deprotonation.
Storage Protocols
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Container: Tightly sealed amber glass vial.
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Atmosphere: Argon or Nitrogen backfill recommended.
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Desiccant: Silica gel pack required due to hygroscopicity.
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Temperature: 2-8°C (Refrigerated).
Safety (GHS Classification)
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Signal Word: Warning
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Hazard Statements:
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PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid dust inhalation.
Analytical Method Development Strategy
For researchers needing to validate the enantiomeric purity, follow this decision tree to select the optimal chromatographic conditions.
Figure 2: Decision tree for developing a chiral HPLC method for amine salts.
References
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National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1391355-85-3. Retrieved from [Link]
